Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
Description
Methyl 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate is a brominated pyrazole derivative featuring an amino substituent at the 3-position and a methyl ester-linked butanoate chain at the 1-position of the pyrazole ring. This compound combines electron-donating (amino) and electron-withdrawing (bromo) groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
methyl 4-(3-amino-4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-14-7(13)3-2-4-12-5-6(9)8(10)11-12/h5H,2-4H2,1H3,(H2,10,11) |
InChI Key |
LBUPJJLRFSFRIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be added via electrophilic bromination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can lead to various substituted pyrazoles.
Scientific Research Applications
Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s unique combination of substituents distinguishes it from other pyrazole derivatives. Key comparisons include:
a) Methyl 4-(3,4-Bis(benzyloxy)phenyl)butanoate (D3)
- Structure: A phenyl-substituted butanoate ester with benzyl-protected hydroxyl groups.
- Synthesis: Derived from methyl 4-(3,4-dihydroxyphenyl)butanoate via benzylation (yield: 39% after purification) .
- Key Differences: Unlike the target compound, D3 lacks a pyrazole ring and bromo/amino substituents. Its benzyloxy groups enhance steric bulk but reduce polarity compared to the amino-bromo-pyrazole system.
b) 4-(4-Bromo-3-(4-Bromophenyl)-5-(6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indol-2-yl)-1H-Pyrazol-1-yl)Benzenesulfonamide (Compound 16)
- Structure : A brominated pyrazole with a sulfonamide group and indole moiety.
- Synthesis : High yield (79.3%) via condensation, characterized by IR (C=O, SO₂) and NMR .
- Key Differences: The sulfonamide and indole groups confer distinct solubility and hydrogen-bonding capabilities, contrasting with the target compound’s ester and amino groups.
c) Brominated Pyrazolones (Examples 5.17–5.20)
- Structures : Feature chloro-, trifluoromethyl-, or dimethylphenyl substituents on brominated pyrazolones.
- Synthesis : Prepared via alkylation/condensation (e.g., using benzyl bromide), with LC/MS data showing m/z 301–317 [M+H]⁺ .
- Key Differences: These compounds lack the amino group and ester chain, instead incorporating halogenated aryl groups that enhance lipophilicity.
Analytical and Physicochemical Properties
- Stability : The ester group may render the compound prone to hydrolysis under acidic/basic conditions, unlike sulfonamide (Compound 16) or aryl-halogenated derivatives.
Biological Activity
Methyl 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃BrN₃O. The compound features a pyrazole ring, which is known for its pharmacological importance. The presence of the bromine atom and the amino group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity. Additionally, the bromine substituent may modulate the compound's reactivity and biological effects through halogen bonding interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The compound demonstrated significant inhibition at concentrations as low as 40 µg/mL, comparable to standard antibiotics like ampicillin .
Anticancer Properties
Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. This compound's structure may facilitate interactions with cancer-related molecular pathways. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific oncogenic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant reductions in inflammatory markers compared to control groups . This suggests that it may serve as a candidate for developing anti-inflammatory therapeutics.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against E. coli and Bacillus subtilis. Results indicated significant bacterial growth inhibition at concentrations comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies focusing on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This mechanism was further supported by flow cytometry analysis showing increased sub-G1 phase populations in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
